molecular formula C19H19N5O2S B5797118 3-{[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazono}-N-1-naphthylbutanamide

3-{[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazono}-N-1-naphthylbutanamide

Numéro de catalogue B5797118
Poids moléculaire: 381.5 g/mol
Clé InChI: XNEYGUWRDFWZRB-FSJBWODESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-{[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazono}-N-1-naphthylbutanamide, also known as ATB-346, is a novel drug compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of naproxen, a non-steroidal anti-inflammatory drug (NSAID), and has been developed to have improved efficacy and safety profiles.

Mécanisme D'action

3-{[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazono}-N-1-naphthylbutanamide works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of inflammatory mediators such as prostaglandins. Unlike traditional NSAIDs, 3-{[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazono}-N-1-naphthylbutanamide selectively targets COX-2 while sparing COX-1, which is responsible for the production of protective prostaglandins in the stomach lining.
Biochemical and Physiological Effects:
Studies have shown that 3-{[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazono}-N-1-naphthylbutanamide has potent anti-inflammatory and analgesic effects, which are attributed to its ability to inhibit COX-2 activity. The drug has also been shown to have minimal effects on platelet function, which is important for reducing the risk of bleeding complications.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of 3-{[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazono}-N-1-naphthylbutanamide is its improved safety profile compared to traditional NSAIDs. The drug has been shown to have minimal effects on the gastrointestinal tract, which is a major concern with long-term use of NSAIDs. However, one of the limitations of 3-{[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazono}-N-1-naphthylbutanamide is its relatively short half-life, which may limit its efficacy in certain disease conditions.

Orientations Futures

There are several potential future directions for the development and use of 3-{[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazono}-N-1-naphthylbutanamide. One area of interest is in the treatment of chronic pain conditions, where the drug's potent analgesic effects may be beneficial. Additionally, the drug may have potential applications in the treatment of cancer, as COX-2 has been implicated in tumor growth and metastasis. Further studies are needed to explore these potential therapeutic applications of 3-{[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazono}-N-1-naphthylbutanamide.

Méthodes De Synthèse

The synthesis of 3-{[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazono}-N-1-naphthylbutanamide involves the reaction of 2-amino-1,3-thiazole-4-carboxylic acid with naphthylbutanoic acid, followed by the addition of hydrazine hydrate and acetic anhydride. The resulting compound is then purified and characterized using various analytical techniques.

Applications De Recherche Scientifique

3-{[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazono}-N-1-naphthylbutanamide has been extensively studied for its potential therapeutic applications in various disease conditions, including osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease. The drug has been shown to have potent anti-inflammatory and analgesic effects, while also exhibiting improved safety profiles compared to traditional NSAIDs.

Propriétés

IUPAC Name

(3E)-3-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]hydrazinylidene]-N-naphthalen-1-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c1-12(23-24-18(26)10-14-11-27-19(20)21-14)9-17(25)22-16-8-4-6-13-5-2-3-7-15(13)16/h2-8,11H,9-10H2,1H3,(H2,20,21)(H,22,25)(H,24,26)/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNEYGUWRDFWZRB-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CC1=CSC(=N1)N)CC(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)CC1=CSC(=N1)N)/CC(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3E)-3-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]hydrazinylidene]-N-naphthalen-1-ylbutanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.